Cas no 2680648-36-4 (tert-butyl 6-aminospiro2.5octane-6-carboxylate)
tert-butyl 6-aminospiro2.5octane-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-28274696
- tert-butyl 6-aminospiro[2.5]octane-6-carboxylate
- 2680648-36-4
- tert-butyl 6-aminospiro2.5octane-6-carboxylate
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- Inchi: 1S/C13H23NO2/c1-11(2,3)16-10(15)13(14)8-6-12(4-5-12)7-9-13/h4-9,14H2,1-3H3
- InChI Key: RYGWTCDFXGSRLT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1(CCC2(CC1)CC2)N)=O
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 290
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.3Ų
tert-butyl 6-aminospiro2.5octane-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28274696-1g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 1g |
$842.0 | 2023-09-09 | ||
| Enamine | EN300-28274696-5g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 5g |
$2443.0 | 2023-09-09 | ||
| Enamine | EN300-28274696-10g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 10g |
$3622.0 | 2023-09-09 | ||
| Enamine | EN300-28274696-0.05g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
| Enamine | EN300-28274696-0.1g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
| Enamine | EN300-28274696-0.25g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
| Enamine | EN300-28274696-0.5g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
| Enamine | EN300-28274696-1.0g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-28274696-2.5g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-28274696-5.0g |
tert-butyl 6-aminospiro[2.5]octane-6-carboxylate |
2680648-36-4 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
tert-butyl 6-aminospiro2.5octane-6-carboxylate Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on tert-butyl 6-aminospiro2.5octane-6-carboxylate
Introduction to Tert-butyl 6-aminospiro2.5octane-6-carboxylate (CAS No. 2680648-36-4)
Tert-butyl 6-aminospiro2.5octane-6-carboxylate, identified by the chemical compound code CAS No. 2680648-36-4, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic family, characterized by its unique structural framework that integrates two or more rings sharing a common atom. The presence of both amino and carboxyl functional groups, along with the tert-butyl substituent, makes this molecule a versatile intermediate in the synthesis of biologically active compounds.
The structural motif of spiro2.5octane in Tert-butyl 6-aminospiro2.5octane-6-carboxylate contributes to its distinctive physicochemical properties, including enhanced stability and selective binding affinity. These attributes are particularly valuable in drug design, where precise molecular interactions are critical for efficacy and minimal side effects. The tert-butyl group, a common protective group in organic synthesis, provides steric hindrance that can modulate reactivity and improve metabolic stability, making it an attractive feature for medicinal chemists.
In recent years, there has been growing interest in spirocyclic compounds due to their potential applications in treating neurological disorders, inflammation, and infectious diseases. The amino functionality in Tert-butyl 6-aminospiro2.5octane-6-carboxylate allows for further derivatization, enabling the creation of peptidomimetics and enzyme inhibitors. Such modifications have been explored in academic and industrial research to develop novel therapeutic agents with improved pharmacokinetic profiles.
One of the most compelling aspects of Tert-butyl 6-aminospiro2.5octane-6-carboxylate is its role as a key intermediate in the synthesis of complex pharmaceuticals. Researchers have leveraged this compound to develop molecules with targeted biological activities. For instance, derivatives of this scaffold have shown promise in inhibiting certain enzymes implicated in cancer progression by binding to their active sites with high selectivity. This selectivity is often achieved through the precise arrangement of atoms within the spirocyclic core, which can be fine-tuned through structural modifications.
The carboxyl group in Tert-butyl 6-aminospiro2.5octane-6-carboxylate provides another avenue for chemical manipulation, allowing for the formation of amides, esters, or salts that can enhance solubility or bioavailability. These modifications are crucial for optimizing drug delivery systems and improving therapeutic outcomes. Additionally, the tert-butyl group can be selectively removed under specific conditions, revealing the underlying reactive sites for further functionalization.
Recent advancements in computational chemistry have further highlighted the potential of Tert-butyl 6-aminospiro2.5octane-6-carboxylate as a building block for drug discovery. Molecular modeling studies have demonstrated that spirocyclic compounds can exhibit favorable interactions with biological targets due to their rigid three-dimensional structures. This rigidity helps maintain optimal conformational alignment during binding, leading to increased affinity and reduced off-target effects.
The synthesis of Tert-butyl 6-aminospiro2.5octane-6-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of advanced catalytic systems has improved the efficiency of these processes, making it feasible to produce larger quantities for industrial applications.
In conclusion, Tert-butyl 6-aminospiro2.5octane-6-carboxylate (CAS No. 2680648-36-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for spirocyclic compounds, compounds like this are likely to play an increasingly significant role in modern drug discovery and development.
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